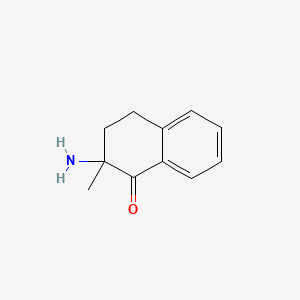
2-Amino-2-methyl-1-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-1-tetralone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2-Amino-2-methyl-1-tetralone serves as a starting material for synthesizing various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the creation of diverse derivatives that exhibit enhanced biological activities.
Pharmacology
This compound has garnered attention for its potential pharmacological properties:
- Antimicrobial Activity: Studies indicate that tetralone derivatives, including this compound, exhibit antimicrobial effects against various pathogens. For example, it has shown activity against Staphylococcus aureus with an IC50 value of 5 ppm.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (IC50) |
|---|---|
| Staphylococcus aureus | 5 ppm |
| Escherichia coli | Not active |
Enzyme Studies
The compound is utilized in enzyme-catalyzed reactions to study metabolic pathways. It acts as a model substrate for exploring enantioselective reactions, providing insights into reaction mechanisms and kinetics.
Drug Development
Research has indicated that derivatives of this compound may possess anti-inflammatory, antirheumatic, and antidiabetic properties, making it a candidate for drug development.
Case Study 1: Antimicrobial Properties
In a study published in the International Journal of Molecular Sciences, researchers evaluated the antimicrobial efficacy of various tetralone derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
Case Study 2: Enantioselective Synthesis
Another study focused on the enantioselective synthesis of this compound using chiral reagents. The research found that specific chiral sulfonamides could produce enantiomerically enriched forms of this compound with high selectivity . This finding is crucial for developing drugs with specific stereochemical configurations.
Propriétés
Numéro CAS |
96866-39-6 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-amino-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H13NO/c1-11(12)7-6-8-4-2-3-5-9(8)10(11)13/h2-5H,6-7,12H2,1H3 |
Clé InChI |
ODKHCPYRDFYCGY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC=CC=C2C1=O)N |
SMILES canonique |
CC1(CCC2=CC=CC=C2C1=O)N |
Synonymes |
2-amino-2-methyl-1-tetralone 2-amino-2-methyl-1-tetralone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















